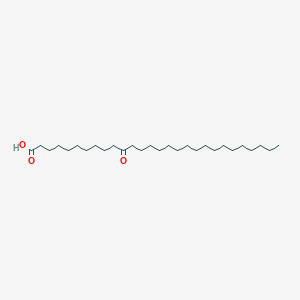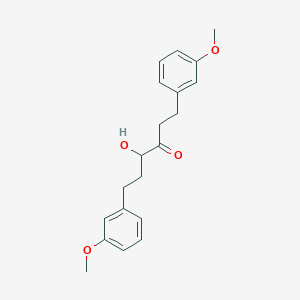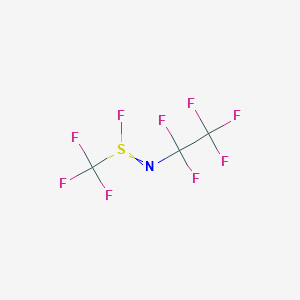
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is a chemical compound with the molecular formula C3HF8NS It is known for its unique structural properties, which include multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride typically involves the reaction of methanesulfinyl chloride with pentafluoroethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfinyl fluoride and sulfonyl fluoride derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity and stability of the target molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinyl chloride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfonyl fluoride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinamide
Uniqueness
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is unique due to its specific arrangement of fluorine atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in research and industrial applications, offering distinct advantages over similar compounds.
Eigenschaften
CAS-Nummer |
69306-93-0 |
|---|---|
Molekularformel |
C3F9NS |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
fluoro-(1,1,2,2,2-pentafluoroethylimino)-(trifluoromethyl)-λ4-sulfane |
InChI |
InChI=1S/C3F9NS/c4-1(5,6)2(7,8)13-14(12)3(9,10)11 |
InChI-Schlüssel |
SWXCCNOIGQNIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(N=S(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


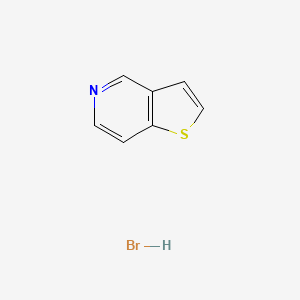

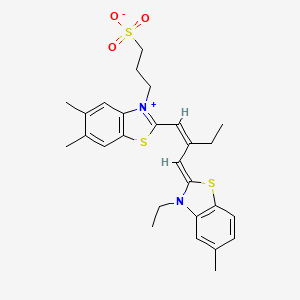
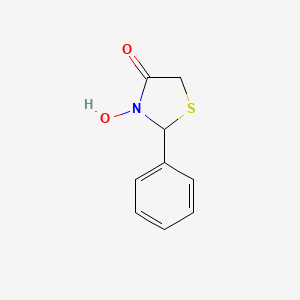

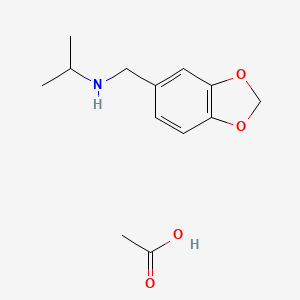
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
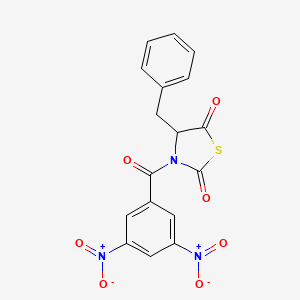

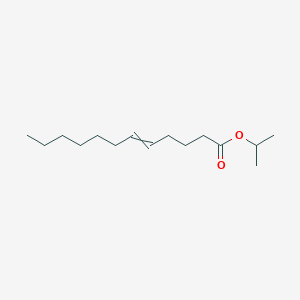
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
